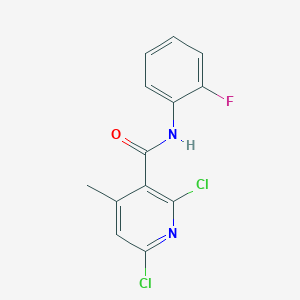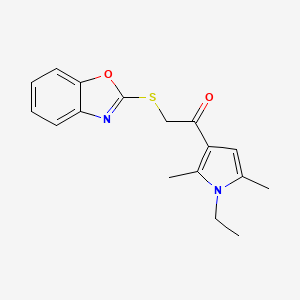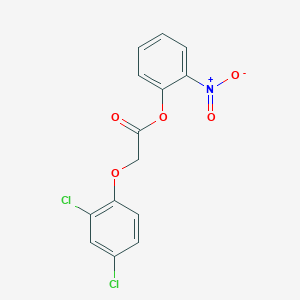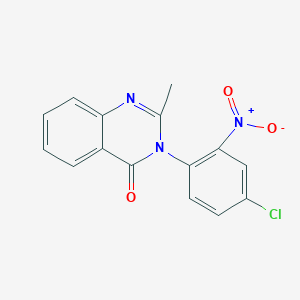![molecular formula C21H21N3O2 B5868584 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)
1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine, also known as NAP, is a chemical compound that has been widely studied for its potential therapeutic applications. NAP belongs to the family of piperazine derivatives and has shown promise in several areas of scientific research, including neuroscience, immunology, and cancer research.
作用機序
The exact mechanism of action of 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine is not fully understood, but several studies have suggested that it may act through multiple pathways. In neuroscience, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to enhance the function of the cholinergic system and to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor. In immunology, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been found to modulate the activity of the immune system by regulating the production of cytokines and chemokines. In cancer research, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to induce apoptosis and to inhibit tumor growth by modulating the activity of several signaling pathways.
Biochemical and Physiological Effects:
1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have several biochemical and physiological effects in different systems of the body. In neuroscience, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been found to enhance cognitive function and to protect against neuronal damage. In immunology, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have anti-inflammatory and immunomodulatory effects, and to enhance the function of the immune system. In cancer research, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to induce apoptosis and to inhibit tumor growth.
実験室実験の利点と制限
One of the main advantages of using 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine is also relatively easy to synthesize and has a low toxicity profile, making it a safe and reliable compound to work with. However, one of the main limitations of using 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for the study of 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine. In neuroscience, further research is needed to fully understand the mechanism of action of 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine and to explore its potential therapeutic applications in neurodegenerative diseases. In immunology, further research is needed to explore the immunomodulatory effects of 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine and to investigate its potential use in the treatment of autoimmune diseases. In cancer research, further research is needed to explore the anti-tumor effects of 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine and to investigate its potential use in combination with other chemotherapeutic agents.
合成法
The synthesis method of 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine involves the reaction of 1-naphthol and 2-pyridinecarboxylic acid with acetic anhydride and triethylamine. The resulting product is then purified by recrystallization to obtain pure 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine. This method has been successfully used in several studies to obtain 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine with high purity and yield.
科学的研究の応用
1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in several areas of scientific research. In neuroscience, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have neuroprotective effects and to enhance cognitive function. In immunology, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been found to have anti-inflammatory and immunomodulatory effects. In cancer research, 1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have anti-tumor effects and to enhance the efficacy of chemotherapy.
特性
IUPAC Name |
2-naphthalen-1-yloxy-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(16-26-19-9-5-7-17-6-1-2-8-18(17)19)24-14-12-23(13-15-24)20-10-3-4-11-22-20/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVBYTQOBHJZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5868535.png)
![benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)
![ethyl 7-methyl-8-phenyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5868545.png)






![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)
![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)